Spiro[3.5]non-5-EN-1-one
CAS No.:
Cat. No.: VC16009400
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | spiro[3.5]non-8-en-3-one |
| Standard InChI | InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2 |
| Standard InChI Key | PADYQEBDWNZUKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=CC2(C1)CCC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Spiro[3.5]non-5-en-1-one belongs to the spirocyclic ketone family, defined by two rings connected via a single spiro carbon. Its IUPAC name derives from the following features:
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Spiro[3.5]: A cyclopropane (3-membered ring) and a cyclohexene (5-membered ring due to the double bond at position 5) share one carbon atom.
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non-5-en-1-one: A nine-carbon skeleton with a double bond at position 5 and a ketone group at position 1 .
The molecular formula is C₉H₁₂O, with a molecular weight of 136.19 g/mol . Its spirocyclic structure imposes significant ring strain, influencing its reactivity in cycloadditions and reductions.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O | |
| Molecular Weight | 136.19 g/mol | |
| Boiling Point | 241.8 ± 10.0 °C (760 mmHg) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 107.9 ± 5.1 °C |
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
While no direct synthesis of Spiro[3.5]non-5-en-1-one is documented, analogous spirocyclic ketones are synthesized via multi-step routes. A feasible approach involves:
Step 1: Cyclopropanation
A cyclohexenone precursor undergoes cyclopropanation using a carbene insertion reaction. For example, dichlorocarbene generated from chloroform and a strong base (e.g., NaOH) reacts with cyclohexene to form a spiro[3.5] framework.
Step 2: Ketone Functionalization
Selective oxidation or rearrangement introduces the ketone group at position 1. Palladium-catalyzed rearrangements of epoxides, as demonstrated in spiro[3.5]nonane-6,8-dione synthesis, offer a potential pathway .
Industrial Production Considerations
Scale-up challenges include managing ring strain and ensuring regioselectivity. Continuous flow reactors and catalytic hydrogenation may improve yield and purity.
Physicochemical Properties
Thermal Stability
The compound’s boiling point (241.8 °C) and flash point (107.9 °C) suggest moderate thermal stability, typical of bicyclic ketones . Its density (1.0 g/cm³) aligns with spirocyclic compounds lacking heavy atoms .
Spectroscopic Characteristics
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
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NMR: The spiro carbon and olefinic protons produce distinct splitting patterns in and spectra.
Chemical Reactivity and Applications
Key Reactions
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Reduction: The ketone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, forming spiro[3.5]non-5-en-1-ol.
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Cycloaddition: The strained cyclopropane ring participates in [2+1] cycloadditions with carbenes, enabling functionalization.
Pharmaceutical Relevance
Spirocyclic ketones are intermediates in synthesizing bioactive molecules. For example, spiro[3.5]nonane derivatives exhibit antimicrobial activity, though specific data for this compound requires further study.
Challenges and Future Directions
Current limitations include the lack of direct synthetic protocols and biological data. Future research should prioritize:
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Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for drug discovery.
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Structure-Activity Relationships: Evaluating bioactivity against microbial targets.
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